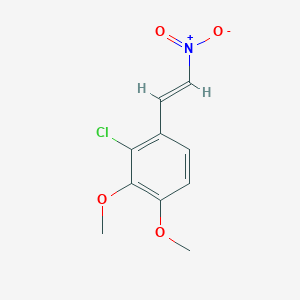
2-(4-氯苯基)苯并咪唑
概述
描述
2-(4-Chlorophenyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry
科学研究应用
2-(4-Chlorophenyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal properties.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
未来方向
Research on benzimidazoles, including 2-(4-Chlorophenyl)benzimidazole, is ongoing due to their wide variety of biological and pharmacological activities . Future directions may include further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .
作用机制
Target of Action
2-(4-Chlorophenyl)benzimidazole is a benzimidazole derivative that has been found to exhibit antimicrobial activity
Mode of Action
It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction could lead to the inhibition of essential microbial processes, resulting in the antimicrobial activity observed.
Biochemical Pathways
It has been suggested that benzimidazole derivatives can affect a variety of cellular processes, including protein synthesis and enzyme activity . The disruption of these processes can lead to cell death, explaining the compound’s antimicrobial effects.
Pharmacokinetics
Benzimidazole derivatives are known to interact easily with the biopolymers of the living system, suggesting that they may have good bioavailability .
Result of Action
The result of the action of 2-(4-Chlorophenyl)benzimidazole is the inhibition of microbial growth, due to its antimicrobial activity . This is likely achieved through the disruption of essential cellular processes in the microbes, as discussed above.
Action Environment
The efficacy and stability of 2-(4-Chlorophenyl)benzimidazole, like many other compounds, can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s activity . .
生化分析
Biochemical Properties
In biochemical reactions, 2-(4-Chlorophenyl)benzimidazole interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving changes in total soluble protein, total oxidant status, and antioxidant enzymes .
Cellular Effects
2-(4-Chlorophenyl)benzimidazole has significant effects on various types of cells and cellular processes . It influences cell function by altering the total oxidant status and soluble proteins
Molecular Mechanism
It is known to interact with biomolecules and possibly influence enzyme activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. This reaction can be catalyzed by various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity, with microwave-assisted synthesis offering shorter reaction times and higher efficiency compared to traditional heating methods.
Industrial Production Methods: Industrial production of 2-(4-Chlorophenyl)benzimidazole may involve large-scale condensation reactions using continuous flow reactors. The use of heterogeneous catalysts, such as α-zirconium hydrogen phosphate-based nanocatalysts, can enhance the reaction efficiency and product yield . These catalysts are easily separable and reusable, making the process more sustainable and cost-effective.
化学反应分析
Types of Reactions: 2-(4-Chlorophenyl)benzimidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2 and HCl in acetonitrile at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities.
相似化合物的比较
2-(2-Chlorophenyl)benzimidazole: Similar in structure but with the chlorine atom at the 2-position, affecting its reactivity and biological activity.
2-Phenylbenzimidazole: Lacks the chlorine atom, resulting in different chemical properties and applications.
Uniqueness: 2-(4-Chlorophenyl)benzimidazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and broadens its range of applications in medicinal chemistry and material science.
属性
IUPAC Name |
2-(4-chlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXUJRTVWRYYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353951 | |
| Record name | 2-(4-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-85-8 | |
| Record name | 2-(4-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 2-(4-Chlorophenyl)benzimidazole?
A1: 2-(4-Chlorophenyl)benzimidazole is an organic compound with a benzimidazole ring structure substituted with a 4-chlorophenyl group at the 2-position. While its exact molecular formula and weight are not provided in the abstracts, it can be deduced.
Q2: How does the crystal structure of 2-(4-Chlorophenyl)benzimidazole contribute to its properties?
A2: A study investigated a supermolecular compound formed by 2-(4-Chlorophenyl)benzimidazole with antimony pentachloride. [] The crystal structure analysis revealed that:
Q3: What are the potential applications of 2-(4-Chlorophenyl)benzimidazole based on its reported properties?
A3: While research on 2-(4-Chlorophenyl)benzimidazole is ongoing, the available information suggests potential applications in areas such as:
- Fluorescence-based sensors and probes: The compound's fluorescence behavior, potentially influenced by its crystal structure and interactions, could be explored for developing sensors or probes in various fields. []
- Materials science: The ability of 2-(4-Chlorophenyl)benzimidazole to form supermolecular structures through diverse interactions might be valuable in designing functional materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)





![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)


![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
